molecular formula C14H13NO4 B6391294 6-(2,5-Dimethoxyphenyl)picolinic acid CAS No. 1261965-36-9

6-(2,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391294
CAS No.: 1261965-36-9
M. Wt: 259.26 g/mol
InChI Key: TXBURBYYXWCBBQ-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde and picolinic acid.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Environmental Research: It is studied for its potential role in the degradation of pollutants or as a ligand in metal chelation processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, lacks the 2,5-dimethoxyphenyl group but shares the core structure.

    2,5-Dimethoxypyridine: Similar in having the 2,5-dimethoxy substitution but differs in the position of the carboxylic acid group.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position instead of the 2-position.

Uniqueness

6-(2,5-Dimethoxyphenyl)picolinic acid is unique due to the presence of both the picolinic acid core and the 2,5-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-6-7-13(19-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBURBYYXWCBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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